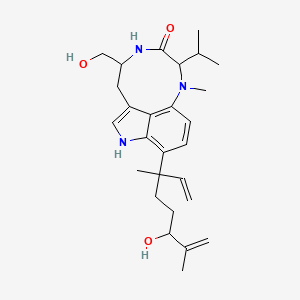
Lyngbyatoxin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lyngbyatoxin B is an irritant form Lyngbya majuscula.
科学研究应用
Introduction to Lyngbyatoxin B
This compound is a potent bioactive compound produced by the cyanobacterium Moorea producens. It belongs to a class of compounds known as indole alkaloids, which are characterized by their complex structures and diverse biological activities. The compound is notable for its role in marine toxicity and potential applications in biomedical research, particularly in cancer therapy and other therapeutic areas.
Cytotoxicity and Tumor Promotion
This compound has been identified as a potent tumor promoter, primarily through its ability to activate protein kinase C (PKC) pathways. Research indicates that it can induce cell proliferation and inhibit differentiation in various cell lines, including human promyelocytic leukemia cells (HL-60) and Friend erythroleukemia cells . The compound's mechanism of action involves binding to PKC, which plays a significant role in cell signaling and cancer progression.
Comparative Toxicity Studies
Recent studies have compared the cytotoxic effects of this compound with its derivatives. For instance, two new derivatives derived from M. producens exhibited cytotoxicity that was significantly lower than that of lyngbyatoxin A, indicating that structural modifications can influence biological activity . The lethal dose values for these derivatives were found to be approximately 150 times less potent than those of lyngbyatoxin A, suggesting a complex relationship between structure and toxicity.
Anticancer Research
The tumor-promoting properties of this compound have spurred interest in its potential as an anticancer agent. Studies suggest that while it promotes tumor growth, understanding its mechanisms could lead to the development of targeted therapies that exploit its PKC activation properties without the associated risks of traditional tumor promotion .
Antiviral Properties
Emerging research has indicated that certain cyanotoxins, including derivatives of lyngbyatoxin, may possess antiviral properties. For example, compounds related to lyngbyatoxin have shown potential against viruses such as HIV and Chikungunya virus, opening avenues for their use in antiviral drug development .
Heterologous Production
Advancements in synthetic biology have enabled the heterologous production of this compound in Escherichia coli. This method allows for high-yield production of the compound and its derivatives, facilitating further research into their biological activities and potential applications . The successful establishment of biosynthetic pathways for these compounds represents a significant step toward their commercial viability.
Case Study 1: Marine Animal Toxicity
Research has documented instances of this compound causing severe toxicity in marine animals, including green turtles and manatees. These studies highlight the ecological impact of cyanotoxins and the need for monitoring marine environments for harmful algal blooms that produce such toxins .
Case Study 2: Human Health Implications
This compound has been implicated in cases of human skin irritation and food poisoning associated with consumption of contaminated seafood. Understanding the toxicological profiles of such compounds is crucial for public health safety measures .
Data Overview
| Aspect | This compound | Lyngbyatoxin A |
|---|---|---|
| Source | Moorea producens | Moorea producens |
| Potency (Cytotoxicity) | Lower than A | High potency (IC50 ~ 8.1 μM) |
| Tumor Promotion | Yes | Yes |
| Binding Affinity for PKCδ | Lower than A | Very high (K_i ~ 0.11 nM) |
| Antiviral Activity | Potential against HIV | Not established |
| Heterologous Production | Achievable in E. coli | Achievable in E. coli |
属性
CAS 编号 |
133084-52-3 |
|---|---|
分子式 |
C27H39N3O3 |
分子量 |
453.6 g/mol |
IUPAC 名称 |
5-(6-hydroxy-3,7-dimethylocta-1,7-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C27H39N3O3/c1-8-27(6,12-11-22(32)16(2)3)20-9-10-21-23-18(14-28-24(20)23)13-19(15-31)29-26(33)25(17(4)5)30(21)7/h8-10,14,17,19,22,25,28,31-32H,1-2,11-13,15H2,3-7H3,(H,29,33) |
InChI 键 |
RLQWNZUFDRUTMZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C(=C)C)O)C=C)CO |
规范 SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C(=C)C)O)C=C)CO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lyngbyatoxin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















